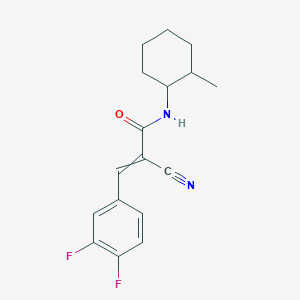
(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone, also known as FTIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone, focusing on six unique applications:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antifungal Properties
The thiazolidinone moiety in this compound is known for its antifungal activity. Studies have indicated that it can inhibit the growth of several pathogenic fungi by interfering with their cell membrane synthesis. This makes it a promising candidate for developing new antifungal medications .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Activity
Research has shown that this compound can induce apoptosis in cancer cells. It works by activating certain pathways that lead to programmed cell death, making it a potential candidate for cancer therapy. Its ability to selectively target cancer cells while sparing normal cells is particularly noteworthy .
Antiviral Applications
The compound has been studied for its antiviral properties, particularly against viruses like HIV and influenza. It can inhibit viral replication by interfering with the viral enzymes necessary for the replication process. This makes it a promising candidate for antiviral drug development .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. It has been shown to protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Antioxidant Properties
The compound exhibits strong antioxidant activity, which can help in scavenging free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and has potential applications in treating diseases associated with oxidative stress, such as cardiovascular diseases .
Antidiabetic Potential
Studies have indicated that this compound can improve insulin sensitivity and reduce blood glucose levels. It works by modulating the activity of enzymes involved in glucose metabolism, making it a potential candidate for developing new antidiabetic drugs .
These applications highlight the diverse potential of (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone in various fields of scientific research and medicine.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones Synthesis and Biological Applications of Thiazolidinone
特性
IUPAC Name |
[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c20-15-8-4-7-14(11-15)19-22(9-10-25-19)18(23)16-12-17(24-21-16)13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGKAGUXCJYYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

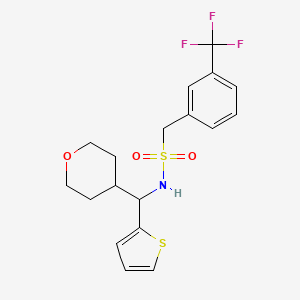
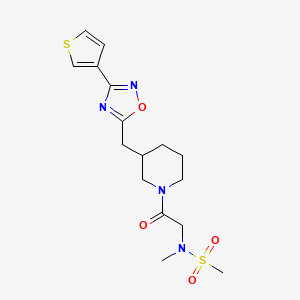
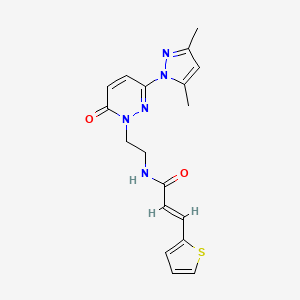
![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)
![2-Fluoro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2493950.png)
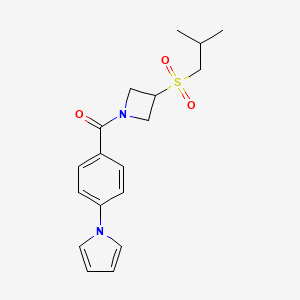

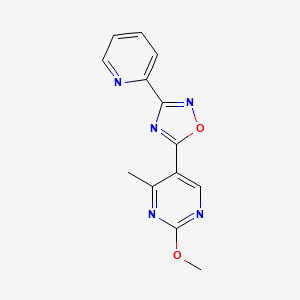
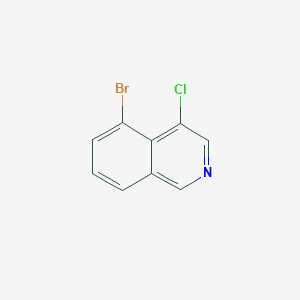
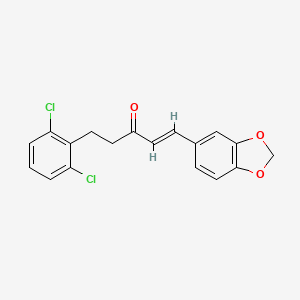
![1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride](/img/structure/B2493957.png)
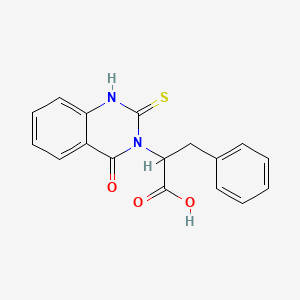
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)
